Cas no 176507-62-3 (2H-Isoindole-1-carboxylic acid ethyl ester)

2H-Isoindole-1-carboxylic acid ethyl ester is a versatile heterocyclic compound widely used in organic synthesis and pharmaceutical research. Its structure, featuring an isoindole core with an ester functional group, makes it a valuable intermediate for constructing complex molecules. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization under mild conditions. This compound is particularly useful in the development of pharmacologically active agents, including potential inhibitors and ligands. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications. Researchers favor it for its compatibility with a range of reaction conditions, enabling efficient incorporation into target structures.
2H-Isoindole-1-carboxylic acid ethyl ester structure
176507-62-3 structure
Product name:2H-Isoindole-1-carboxylic acid ethyl ester
CAS No:176507-62-3
MF:C11H11NO2
Molecular Weight:189.21054
MDL:MFCD20662722
CID:1107854
PubChem ID:44177530

2H-Isoindole-1-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

    • 2H-Isoindole-1-carboxylic acid ethyl ester
    • MFCD20662722
    • 2H-Isoindole-1-carboxylicacidethylester
    • ethyl 2H-isoindole-1-carboxylate
    • SCHEMBL1948453
    • SB34302
    • CS-0341826
    • F31219
    • ethyl2H-isoindole-1-carboxylate
    • 176507-62-3
    • MDL: MFCD20662722
    • インチ: InChI=1S/C11H11NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-7,12H,2H2,1H3
    • InChIKey: BVPSSFSWWXSMKD-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C2C=CC=CC2=CN1

計算された属性

  • 精确分子量: 189.078978594g/mol
  • 同位素质量: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 42.1Ų

2H-Isoindole-1-carboxylic acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0876-250mg
2H-Isoindole-1-carboxylic acid ethyl ester
176507-62-3 96%
250mg
¥3480.09 2025-01-21
eNovation Chemicals LLC
D968598-100mg
2H-Isoindole-1-carboxylic acid ethyl ester
176507-62-3 95%
100mg
$340 2024-07-28
eNovation Chemicals LLC
D968598-250mg
2H-Isoindole-1-carboxylic acid ethyl ester
176507-62-3 95%
250mg
$455 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0876-500mg
2H-Isoindole-1-carboxylic acid ethyl ester
176507-62-3 96%
500mg
4655.75CNY 2021-05-08
eNovation Chemicals LLC
D968598-5g
2H-Isoindole-1-carboxylic acid ethyl ester
176507-62-3 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
D968598-50mg
2H-Isoindole-1-carboxylic acid ethyl ester
176507-62-3 95%
50mg
$240 2024-07-28
abcr
AB537072-50mg
2H-Isoindole-1-carboxylic acid ethyl ester; .
176507-62-3
50mg
€379.50 2024-08-02
abcr
AB537072-100mg
2H-Isoindole-1-carboxylic acid ethyl ester; .
176507-62-3
100mg
€540.40 2024-08-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0876-100mg
2H-Isoindole-1-carboxylic acid ethyl ester
176507-62-3 96%
100mg
¥2605.69 2025-01-21
eNovation Chemicals LLC
D968598-1g
2H-Isoindole-1-carboxylic acid ethyl ester
176507-62-3 95%
1g
$1115 2025-02-20

2H-Isoindole-1-carboxylic acid ethyl ester 関連文献

2H-Isoindole-1-carboxylic acid ethyl esterに関する追加情報

Introduction to 2H-Isoindole-1-carboxylic acid ethyl ester (CAS No. 176507-62-3)

2H-Isoindole-1-carboxylic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 176507-62-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the isoindole family, a class of heterocyclic structures that have garnered considerable attention due to their diverse biological activities and synthetic utility. The ethyl ester derivative of 2H-isooindole-1-carboxylic acid presents a versatile scaffold for further functionalization, making it a valuable building block in the development of novel therapeutic agents.

The structural framework of 2H-Isoindole-1-carboxylic acid ethyl ester consists of a fused benzene and pyrrole ring system, with an ester group attached to the carboxyl functionality at the 1-position. This particular arrangement imparts unique electronic and steric properties, which are exploited in various synthetic pathways. The isoindole core is known for its stability and reactivity, allowing for modifications at multiple positions while maintaining the integrity of the heterocyclic system. Such characteristics make it an attractive candidate for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.

In recent years, there has been a surge in research focused on isoindole derivatives due to their potential applications in drug discovery. Studies have demonstrated that modifications of the isoindole scaffold can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of 2H-Isoindole-1-carboxylic acid ethyl ester have been investigated for their ability to inhibit specific enzymes involved in pathological processes. The ester group in this compound provides a handle for further chemical transformations, such as hydrolysis or amidation, enabling the synthesis of more complex molecules tailored for therapeutic purposes.

The synthesis of 2H-Isoindole-1-carboxylic acid ethyl ester typically involves multi-step organic reactions, starting from readily available precursors. Common methodologies include cyclization reactions followed by esterification. Advances in catalytic systems have improved the efficiency and scalability of these processes, making it feasible to produce this compound in larger quantities for industrial applications. The purity and yield of the final product are critical factors that influence its utility in downstream applications, particularly in pharmaceutical research where impurities can affect biological activity.

One of the most compelling aspects of 2H-Isoindole-1-carboxylic acid ethyl ester is its role as a precursor in the development of biologically active molecules. Researchers have leveraged its structure to create libraries of compounds for high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel scaffolds with promising pharmacological profiles. For example, recent publications highlight isoindole derivatives as potent inhibitors of protein-protein interactions relevant to neurodegenerative diseases. The versatility of CAS No. 176507-62-3 as a starting material underscores its importance in modern drug discovery.

The chemical properties of 2H-Isoindole-1-carboxylic acid ethyl ester also make it suitable for materials science applications beyond pharmaceuticals. Its ability to participate in coordination chemistry has been explored in the design of metal-organic frameworks (MOFs) and supramolecular assemblies. These materials exhibit unique properties such as selective gas uptake and catalytic activity, which are valuable in environmental remediation and industrial processes. The ability to fine-tune the electronic and steric environment through structural modifications allows researchers to tailor these materials for specific applications.

In conclusion, 2H-Isoindole-1-carboxylic acid ethyl ester (CAS No. 176507-62-3) represents a cornerstone compound in synthetic chemistry with far-reaching implications. Its utility spans from medicinal chemistry to materials science, driven by its well-defined structural features and reactivity profile. As research continues to uncover new applications for isoindole derivatives, compounds like this will remain indispensable tools for scientists striving to innovate in their respective fields.

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